molecular formula C6H10Cl2 B1586812 trans-1,2-Dichlorocyclohexane CAS No. 822-86-6

trans-1,2-Dichlorocyclohexane

Cat. No. B1586812
CAS RN: 822-86-6
M. Wt: 153.05 g/mol
InChI Key: GZEZIBFVJYNETN-PHDIDXHHSA-N
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Description



  • trans-1,2-Dichlorocyclohexane is a chemical compound with the molecular formula C<sub>6</sub>H<sub>10</sub>Cl<sub>2</sub> . It exists as a colorless to yellow liquid.

  • It is a member of the cyclohexane family, where two chlorine atoms are attached to adjacent carbon atoms in the cyclohexane ring.





  • Synthesis Analysis



    • The synthesis of trans-1,2-Dichlorocyclohexane can be achieved through various methods, including chlorination of cyclohexane or its derivatives using chlorine gas or other chlorinating agents.





  • Molecular Structure Analysis



    • The molecular structure of trans-1,2-Dichlorocyclohexane consists of a six-membered cyclohexane ring with two chlorine atoms in trans configuration.

    • The Cl atoms are positioned equatorially and axially, resulting in different conformations.





  • Chemical Reactions Analysis



    • trans-1,2-Dichlorocyclohexane can undergo substitution reactions, such as nucleophilic substitution or elimination reactions.

    • For example, it can react with strong bases or nucleophiles to replace one of the chlorine atoms.





  • Physical And Chemical Properties Analysis



    • Boiling Point : Approximately 193-194°C.

    • Density : About 1.164 g/mL at 25°C.

    • Refractive Index : n<sub>20/D</sub> = 1.4917 (literature value).




  • Scientific Research Applications

    Polymerization Catalysis

    A study by Rieger (1992) discussed the use of chiral trans-1,2-dimesylcyclohexane in preparing a mixture of diastereomeric cyclohexyl-[trans-1,2-bis(1-indenyl)]zirconium(IV) dichlorides. This compound showed high stereoselectivity in catalyzing the polymerization of propene, even at temperatures above 50°C.

    Electrochemical Reduction Studies

    Bowyer and Evans (1988) explored the electrochemical reduction of trans-1,2-diiodocyclohexane, a related compound to trans-1,2-Dichlorocyclohexane. Their study Bowyer & Evans, 1988 provided insights into the conformational changes and electron transfer reactions of this molecule.

    Cu-Catalytic System Development

    Kabir et al. (2010) found that cis-1,2-Cyclohexanediol, a molecule structurally similar to trans-1,2-Dichlorocyclohexane, was an efficient ligand for a highly active Cu-catalytic system. This system was effective in facilitating cross-coupling reactions involving various thiols and halides Kabir et al., 2010.

    Structural Studies in Coordination Chemistry

    Gerard et al. (1997) conducted a study on the nickel(II) and cobalt(III) complexes of meso and racemic 1,2-diaminocyclohexane, a molecule related to trans-1,2-Dichlorocyclohexane. Their research Gerard et al., 1997 provided valuable insights into the synthesis, hydrolysis kinetics, and structures of these complexes.

    Supramolecular Chemistry

    Consiglio et al. (2016) investigated the aggregation properties of ZnII Schiff-base complexes derived from chiral trans-1,2-diaminocyclohexane. Their study Consiglio et al., 2016 revealed detailed insights into the formation of large oligomeric aggregates and their transformations in solution.

    Reaction Mechanism Exploration

    Koyano (1970) studied the liquid-phase chlorination of olefins, including cyclohexene, leading to products like trans-1,2-dichlorocyclohexane. The research Koyano, 1970 indicated the involvement of open ionic intermediates in these chlorination reactions.

    Safety And Hazards



    • trans-1,2-Dichlorocyclohexane is flammable and may cause skin and eye irritation.

    • Proper precautions, such as using protective equipment and ensuring adequate ventilation, are essential when handling this compound.




  • Future Directions



    • Further research could explore its reactivity in specific reactions, environmental impact, and potential applications in organic synthesis.




    properties

    IUPAC Name

    (1R,2R)-1,2-dichlorocyclohexane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GZEZIBFVJYNETN-PHDIDXHHSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(C(C1)Cl)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1CC[C@H]([C@@H](C1)Cl)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H10Cl2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID7022126
    Record name trans-1,2-Dichlorocyclohexane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID7022126
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    153.05 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    trans-1,2-Dichlorocyclohexane

    CAS RN

    822-86-6
    Record name trans-1,2-Dichlorocyclohexane
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=822-86-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 1,2-Dichlorocyclohexane, trans-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822866
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name trans-1,2-Dichlorocyclohexane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID7022126
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name trans-1,2-dichlorocyclohexane
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.367
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Record name 1,2-DICHLOROCYCLOHEXANE, TRANS-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRN932MS48
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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